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Compound of Interest

Compound Name: GSK189254A

Cat. No.: B1684317

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, pharmacology, and key experimental protocols related to

GSK189254A, a potent and selective histamine H3 receptor antagonist/inverse agonist. This

document is intended for researchers, scientists, and professionals in the field of drug

development.

Chemical Structure and Identification

GSK189254A is a synthetic small molecule with the following chemical identity:

IUPAC Name: 6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-
methylnicotinamide[1]

SMILES: CNC(=0)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2[1]
Molecular Formula: C21H25N302[2][3]
Molecular Weight: 351.44 g/mol [2]

CAS Number: 720690-73-3[2]

Physicochemical Properties

A summary of the key physicochemical properties of GSK189254A is presented in the table

below.
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Property Value Reference
Appearance White to off-white solid powder  [2]

Melting Point Data not available

pKa Data not available

LogP 3.29 [2]

Soluble in DMSO.

Formulations in 1% (w/v)

agueous methylcellulose, and
Solubility combinations of DMSO, [2]

PEG300, Tween80, and saline

have been used for in vivo

studies.

Pharmacological Properties

GSK189254A is a potent and selective histamine H3 receptor antagonist and inverse agonist.
Its pharmacological profile is characterized by high binding affinity and functional activity at the
H3 receptor.
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Parameter Species Value Reference
Binding Affinity (pKi) Human 9.59-9.90 [2]
Rat 8.51-9.17 [2]
Binding Affinity (Ki) Human 0.13 nM [3]
Rat 0.68 nM [3]
Mouse 1.74 nM [3]
Functional

) Human 9.06 (CAMP assay) [2]
Antagonism (pA2)
Inverse Agonism 8.20 (GTPyS binding

Human [2]

(pIC50) assay)

>10,000-fold for H3
Selectivity Human receptor over other [2]

targets

Mechanism of Action and Signaling Pathway

GSK189254A exerts its effects by acting as an antagonist and inverse agonist at the histamine
H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central
nervous system. As an antagonist, it blocks the binding of endogenous histamine to the H3
receptor. As an inverse agonist, it reduces the constitutive activity of the receptor.

The H3 receptor is coupled to the Gai/o subunit of the heterotrimeric G protein. Activation of the
H3 receptor by an agonist (like histamine) leads to the inhibition of adenylyl cyclase, resulting
in decreased intracellular cyclic AMP (cAMP) levels. By blocking this activity, GSK189254A
leads to an increase in cCAMP levels. The inverse agonist activity of GSK189254A actively
suppresses the basal signaling of the H3 receptor, further enhancing this effect.

The following diagram illustrates the signaling pathway of the histamine H3 receptor and the
point of intervention for GSK189254A.
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Experimental Protocols

Detailed methodologies for key experiments used to characterize GSK189254A are provided
below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of GSK189254A for the histamine H3
receptor.

Materials:

Cell membranes expressing the histamine H3 receptor (e.g., from HEK293 cells)
o [H]-GSK189254A (radioligand)

e Unlabeled GSK189254A

e Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4, containing 5 mM MgClz)

o Wash buffer (ice-cold assay buffer)

o Glass fiber filters

 Scintillation cocktail

e 96-well microplates

Procedure:

o Prepare serial dilutions of unlabeled GSK189254A in assay buffer.

e In a 96-well plate, add cell membranes, a fixed concentration of [3H]-GSK189254A, and
varying concentrations of unlabeled GSK189254A. For total binding, add assay buffer
instead of unlabeled compound. For non-specific binding, add a high concentration of an
unlabeled H3 receptor ligand.

 Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach
equilibrium.
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o Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
e Wash the filters with ice-cold wash buffer to remove unbound radioligand.

» Dry the filters and place them in scintillation vials with scintillation cocktail.

o Quantify the radioactivity using a scintillation counter.

o Calculate the specific binding and determine the ICso value, which can then be converted to
a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of GSK189254A to antagonize agonist-induced changes in
intracellular cAMP levels.

Materials:

» Cells expressing the histamine H3 receptor (e.g., HEK293 cells)
e Histamine or another H3 receptor agonist

o GSK189254A

e Forskolin (to stimulate adenylyl cyclase)

e CAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)

e Cell culture medium

Procedure:

e Seed cells in a 96-well plate and allow them to adhere overnight.

e Pre-incubate the cells with varying concentrations of GSK189254A for a specified time (e.qg.,
15-30 minutes).

e Add a fixed concentration of the H3 receptor agonist (e.g., histamine) to the wells.
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 Incubate for a specified time to allow for changes in CAMP levels.

e Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP
assay kit according to the manufacturer's instructions.

o Generate a dose-response curve and calculate the pAz value to quantify the antagonist
potency of GSK189254A.

GTPyS Binding Assay

This functional assay determines the inverse agonist activity of GSK189254A by measuring its
effect on basal G protein activation.

Materials:

Cell membranes expressing the histamine H3 receptor

e [33S]GTPyS (radiolabeled non-hydrolyzable GTP analog)
e GDP

o GSK189254A

e Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4, containing 100 mM NacCl, 5 mM MgClz, 1 mM
EDTA)

o Glass fiber filters

 Scintillation cocktail

e 96-well microplates

Procedure:

o Prepare serial dilutions of GSK189254A in assay buffer.

e In a 96-well plate, add cell membranes, GDP, and varying concentrations of GSK189254A.

« Initiate the reaction by adding [3*>S]GTPyS.
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 Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle shaking.
« Terminate the reaction by rapid filtration through glass fiber filters.

» Wash the filters with ice-cold wash buffer.

o Dry the filters and measure the bound radioactivity using a scintillation counter.

o Determine the effect of GSK189254A on basal [*°*S]GTPYS binding and calculate the pICso
value to quantify its inverse agonist potency.

In Vivo Experimental Workflows

GSK189254A has been evaluated in various preclinical models to assess its efficacy in
cognitive disorders and neuropathic pain. The following diagrams illustrate typical experimental

workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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gsk189254a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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